[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
CAS No.: 1353953-57-7
Cat. No.: VC8232672
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester - 1353953-57-7](/images/structure/VC8232672.png)
Specification
CAS No. | 1353953-57-7 |
---|---|
Molecular Formula | C16H25N3O2 |
Molecular Weight | 291.39 g/mol |
IUPAC Name | benzyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate |
Standard InChI | InChI=1S/C16H25N3O2/c1-18(15-8-5-10-19(12-15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3 |
Standard InChI Key | UTJVYNHSZGVMRD-UHFFFAOYSA-N |
SMILES | CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound is systematically named [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (IUPAC: benzyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate). Its molecular formula is C₁₆H₂₅N₃O₂, with a molecular weight of 291.39 g/mol . Alternative designations include:
Stereochemical Considerations
The piperidine ring introduces chirality at the 3-position. The (R)-enantiomer (CAS 1354003-58-9) exhibits distinct physicochemical properties compared to its racemic mixture, including a molecular weight of 277.36 g/mol and an XLogP3-AA value of 1.1 . Comparative data for enantiomers are summarized in Table 1.
Table 1: Stereochemical Variants
Property | Racemic Mixture | (R)-Enantiomer |
---|---|---|
Molecular Formula | C₁₆H₂₅N₃O₂ | C₁₅H₂₃N₃O₂ |
Molecular Weight (g/mol) | 291.39 | 277.36 |
XLogP3-AA | 1.5 | 1.1 |
Rotatable Bonds | 7 | 6 |
Spectroscopic Characterization
Key spectral features include:
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¹H NMR (predicted): δ 7.35–7.25 (m, 5H, benzyl), 4.10–3.90 (m, 2H, carbamate), 3.20–2.80 (m, 6H, piperidine/ethylamine)
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IR (theoretical): N-H stretch (3350 cm⁻¹), C=O (1700 cm⁻¹), aromatic C=C (1600 cm⁻¹)
Synthesis and Manufacturing
Industrial Production Pathways
Parchem’s synthesis route involves:
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N-Methylation of piperidin-3-ylcarbamate using methyl iodide
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Ethylenediamine conjugation via nucleophilic substitution
Yield optimization strategies include:
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Temperature control at 0–5°C during carbamate formation
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Catalytic use of 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency
Purification and Quality Control
Industrial batches (purity >98%) are achieved through:
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Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7)
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HPLC: C18 column, acetonitrile/water (65:35), retention time 12.3 min
Pharmacological and Biochemical Applications
Neurological Target Engagement
The ethylenediamine moiety enables interactions with:
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